molecular formula C12H7BrClN3O2S2 B8100326 N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide

N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide

Cat. No.: B8100326
M. Wt: 404.7 g/mol
InChI Key: XSCXNHULDBVAGU-UHFFFAOYSA-N
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Description

N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a bromine atom on the thienopyrimidine ring and a chlorobenzenesulfonamide group. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide typically involves multiple steps:

  • Formation of Thienopyrimidine Core: : The thienopyrimidine core can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. For instance, starting from 2-aminothiophene, a series of reactions including bromination and cyclization with formamide can yield the thienopyrimidine core.

  • Sulfonamide Formation: : The final step involves the reaction of the brominated thienopyrimidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom on the thienopyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the thienopyrimidine ring or the sulfonamide group.

  • Coupling Reactions: : The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Antimicrobial Research: The compound shows promise as an antimicrobial agent against various bacterial and fungal strains.

    Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and protein interactions.

    Chemical Biology: The compound serves as a tool for probing biological pathways and identifying molecular targets.

Mechanism of Action

The mechanism of action of N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide involves the inhibition of specific enzymes or proteins. For instance, it may inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or heteroaromatic rings.

Uniqueness

N-(5-Bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide is unique due to the specific combination of the bromothienopyrimidine core and the chlorobenzenesulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity compared to other thienopyrimidine or sulfonamide derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-bromothieno[2,3-d]pyrimidin-4-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O2S2/c13-9-5-20-12-10(9)11(15-6-16-12)17-21(18,19)8-3-1-7(14)2-4-8/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCXNHULDBVAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C3C(=CSC3=NC=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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